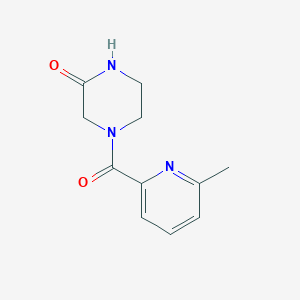
4-(6-Methylpyridine-2-carbonyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Methylpyridine-2-carbonyl)piperazin-2-one, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in drug discovery and development. MPP is a piperazinone derivative, which is a class of compounds that have been extensively studied for their pharmacological properties.
作用機序
4-(6-Methylpyridine-2-carbonyl)piperazin-2-one exerts its pharmacological effects by inhibiting the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine. By inhibiting their activity, 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects
4-(6-Methylpyridine-2-carbonyl)piperazin-2-one has been shown to exhibit potent inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Inhibition of these enzymes leads to increased levels of neurotransmitters such as acetylcholine and dopamine, which are involved in several physiological processes, including cognitive function, mood regulation, and motor control.
実験室実験の利点と制限
4-(6-Methylpyridine-2-carbonyl)piperazin-2-one has several advantages as a research tool. It is a potent inhibitor of several enzymes involved in disease pathology, making it a promising candidate for drug development. However, 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one also has some limitations. It is a synthetic compound, which may limit its applicability in certain research areas. Additionally, its mechanism of action is not fully understood, which may limit its use in some experimental settings.
将来の方向性
There are several future directions for research on 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one. One area of interest is the development of 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and depression. Further studies are needed to determine the optimal dosage, administration route, and safety profile of 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one in humans. Another area of interest is the elucidation of the mechanism of action of 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one, which may provide insights into the pathophysiology of several diseases. Additionally, further studies are needed to determine the potential of 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one as a research tool in other areas, such as neuropharmacology and drug discovery.
合成法
4-(6-Methylpyridine-2-carbonyl)piperazin-2-one can be synthesized through a multistep process starting from 2,6-dimethylpyridine. The first step involves the reaction of 2,6-dimethylpyridine with paraformaldehyde to form 2,6-dimethylpyridine-4-carboxaldehyde. This intermediate is then reacted with ethyl acetoacetate to form 4-(2,6-dimethylpyridin-4-yl)but-3-en-2-one. The final step involves the reaction of 4-(2,6-dimethylpyridin-4-yl)but-3-en-2-one with piperazine to form 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one.
科学的研究の応用
4-(6-Methylpyridine-2-carbonyl)piperazin-2-one has been studied for its potential application in drug discovery and development. It has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in several diseases, including Alzheimer's disease, Parkinson's disease, and depression. Therefore, 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one has the potential to be developed into a therapeutic agent for these diseases.
特性
IUPAC Name |
4-(6-methylpyridine-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-8-3-2-4-9(13-8)11(16)14-6-5-12-10(15)7-14/h2-4H,5-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJSFQWENSMQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

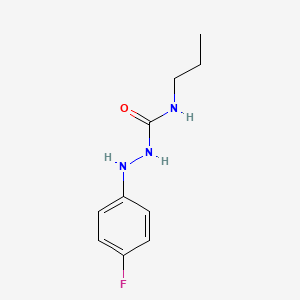
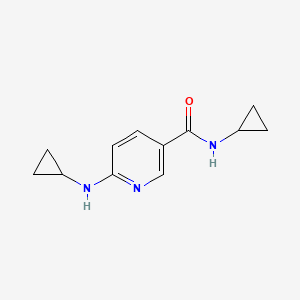
![4-N-[(3-chlorophenyl)methyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B7529028.png)
![1-[1-(Dimethylsulfamoylamino)propan-2-yl]-2,3-dihydroindole](/img/structure/B7529047.png)
![6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7529053.png)
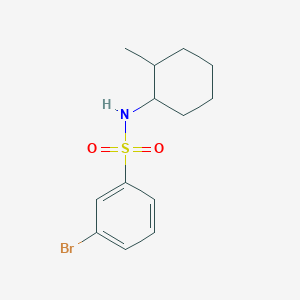
![4-N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B7529060.png)
![6-tert-butyl-N-(1,1-dioxothiolan-3-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7529066.png)
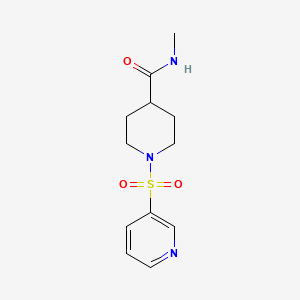
![1-[2-(2-Fluorophenyl)ethyl]-3-(5-methyl-1,2-oxazol-3-yl)urea](/img/structure/B7529075.png)
![5-Methyl-3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]oxolan-2-one](/img/structure/B7529087.png)

![3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7529092.png)
![5-(1-Chloroethyl)-11,11-dioxo-8,11lambda6-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529100.png)